Home > Products > Screening Compounds P132841 > Ivaltinostat (formic)
Ivaltinostat (formic) -

Ivaltinostat (formic)

Catalog Number: EVT-8333623
CAS Number:
Molecular Formula: C25H35N3O6
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ivaltinostat involves several key steps:

  1. Starting Materials: The synthesis typically begins with the appropriate aromatic compounds that can be functionalized to introduce the hydroxamic acid moiety.
  2. Hydroxamic Acid Formation: This is achieved by reacting an amine with an acid chloride or by using a carboxylic acid in the presence of hydroxylamine.
  3. Purification: The resultant product is purified through crystallization or chromatography to obtain the desired purity levels.

Technical details regarding specific reagents and conditions are often proprietary but may involve standard organic synthesis techniques such as refluxing in organic solvents and subsequent purification methods like high-performance liquid chromatography.

Molecular Structure Analysis

Ivaltinostat's molecular structure features a hydroxamic acid group, which is crucial for its activity as a histone deacetylase inhibitor.

  • Chemical Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: Approximately 250.30 g/mol
  • Structural Features: The compound contains an aromatic ring system, a hydroxamic acid functional group, and aliphatic chains that contribute to its lipophilicity and biological activity.

Structural Data

  • Melting Point: Specific melting points are not extensively documented but are critical for characterization.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Chemical Reactions Analysis

Ivaltinostat undergoes several chemical reactions pertinent to its function:

  1. Histone Deacetylation Inhibition: By binding to the active site of histone deacetylases, it prevents the removal of acetyl groups from lysine residues on histones, leading to an open chromatin structure and increased gene expression.
  2. Potential Side Reactions: As with many hydroxamic acids, there may be reactivity with metal ions, which can influence its pharmacokinetics and bioavailability.

Technical details about these reactions often involve kinetic studies and binding affinity assessments using various biochemical assays.

Mechanism of Action

Ivaltinostat operates primarily through the inhibition of histone deacetylases. The mechanism involves:

  1. Binding: The hydroxamic acid moiety chelates zinc ions present in the active site of histone deacetylases.
  2. Inhibition of Enzyme Activity: This binding prevents the enzyme from catalyzing the deacetylation of histones, leading to an increase in acetylated histones.
  3. Gene Regulation: The resultant hyperacetylation promotes transcriptional activation of genes involved in cell cycle regulation and apoptosis.

Data supporting this mechanism can be derived from cellular assays measuring histone acetylation levels post-treatment with Ivaltinostat.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Odor: Generally odorless or faintly aromatic.
  • Stability: Stable under recommended storage conditions but sensitive to moisture.

Chemical Properties

  • pH Stability Range: Generally stable between pH 4 to 7.
  • Reactivity: Reacts with strong acids or bases; care must be taken during formulation.

Relevant data includes solubility profiles in various solvents, stability under light exposure, and degradation rates under different environmental conditions.

Applications

Ivaltinostat has been investigated primarily for its potential therapeutic applications:

  1. Cancer Treatment: It shows promise in treating various cancers by inducing apoptosis in cancer cells through its effects on gene expression modulation.
  2. Research Tool: Used in laboratory settings to study epigenetic modifications and their implications in cellular processes such as differentiation and proliferation.

The ongoing research continues to explore its efficacy in combination therapies and its role in other diseases influenced by epigenetic factors.

Mechanisms of Histone Deacetylase Inhibition by Ivaltinostat (Formic)

Structural Basis of Pan-Histone Deacetylase Inhibition via Zinc-Binding Hydroxamic Acid Moiety

Ivaltinostat (formic) contains a hydroxamic acid functional group that serves as a critical zinc-binding warhead, enabling potent inhibition across multiple histone deacetylase isoforms. This moiety coordinates directly with the catalytically essential zinc ion (Zn²⁺) situated at the base of the enzyme’s active site pocket. The hydroxamic acid group forms bidentate interactions with the zinc ion through its carbonyl oxygen and hydroxyl groups, achieving sub-micromolar binding affinity. This molecular interaction mimics the natural lysine substrate’s interaction geometry but forms substantially stronger coordination bonds with the zinc ion, resulting in effective catalytic blockade [1] [3].

The active site topology of histone deacetylases features a narrow, tubular cavity approximately 12 Å deep, lined with conserved hydrophobic residues that accommodate the aliphatic linker region of ivaltinostat. Structural analyses reveal that ivaltinostat’s phenylbutyryl cap group establishes π-π stacking and van der Waals interactions with aromatic residues (e.g., Phe205 and Phe151 in histone deacetylase 2) near the active site entrance. This dual anchoring mechanism—zinc coordination plus cap interactions—confers high-affinity binding across class I (histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 8) and class II histone deacetylases (histone deacetylase 6) isoforms [3] [10]. The compound’s ethylene linker optimally spans the depth of the catalytic channel, positioning both the zinc-binding group and cap domain for maximal target engagement.

Table 1: Structural Interactions of Ivaltinostat within Histone Deacetylase Active Sites

Structural ElementChemical GroupInteraction TypeConserved Residues
Zinc-binding domainHydroxamic acidBidentate coordinationZinc ion, His145, His146 (histone deacetylase 2 numbering)
Active site channelAliphatic linkerHydrophobic contactsPhe205, Phe151, Leu276
Catalytic pocket entrancePhenylbutyryl capπ-π stacking, van der WaalsPhe205, Tyr308

The pan-histone deacetylase inhibitory profile stems from this conserved binding mechanism across metallohydrolase histone deacetylases. Minor variations in active site dimensions—notably the wider catalytic pocket of histone deacetylase 8 and histone deacetylase 6—accommodate ivaltinostat without significant affinity loss, explaining its broad-spectrum activity. Molecular dynamics simulations confirm stable binding poses in histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 6 isoforms, with residence times exceeding 120 minutes in histone deacetylase 2 complexes [3] [10].

Differential Effects on Histone H3 and Tubulin Deacetylation Dynamics

Ivaltinostat (formic) exhibits distinct temporal and spatial effects on histone versus non-histone substrate deacetylation. Histone H3 deacetylation is suppressed rapidly (within 1–4 hours) at multiple lysine residues, including H3K9, H3K14, and H3K27, with sustained hyperacetylation observed for over 24 hours post-treatment in pancreatic cancer cell lines. Dose-response studies demonstrate half-maximal acetylation induction (AC₅₀) at 0.5–1.0 μM for H3K9/K14ac in cellular models, correlating with chromatin relaxation and transcriptional activation of tumor suppressor genes. This rapid histone hyperacetylation precedes cell cycle arrest at the G1/S checkpoint, occurring within 8 hours of exposure [1] [7].

Conversely, tubulin deacetylation inhibition follows slower kinetics, requiring 12–24 hours for maximal α-tubulin K40 acetylation accumulation. This temporal disparity reflects differential substrate accessibility: nuclear histones encounter ivaltinostat immediately, while cytoplasmic tubulin acetylation depends on intracellular drug distribution. Histone deacetylase 6—a primary cytoplasmic α-tubulin deacetylase—is inhibited with an half-maximal inhibitory concentration of 0.93 μM, comparable to its histone deacetylase 1 inhibition. The compound’s hydroxamic acid group enables potent histone deacetylase 6 inhibition by accessing its unique catalytic domain topology, which features a shallower active site pocket than class I histone deacetylases [1] [9].

Table 2: Substrate-Specific Deacetylation Dynamics Induced by Ivaltinostat

Deacetylation TargetKey Lysine SitesOnset of EffectFunctional ConsequencePrimary Histone Deacetylase Isoforms Affected
Histone H3K9, K14, K271–4 hoursChromatin relaxation, transcription activationHistone deacetylase 1, Histone deacetylase 2, Histone deacetylase 3
α-TubulinK4012–24 hoursMicrotubule stabilization, vesicular transport enhancementHistone deacetylase 6
p53 Tumor SuppressorMultiple C-terminal sites4–8 hoursp53 stabilization, apoptosis inductionHistone deacetylase 1, Histone deacetylase 3

Mechanistically, histone H3 hyperacetylation derepresses tumor suppressor genes like p21 and E-cadherin by reducing promoter occupancy of transcriptional repressors. Simultaneously, tubulin hyperacetylation stabilizes microtubules and enhances motor protein (dynein/kinesin) recruitment, restoring intracellular vesicular transport in Huntington disease models. This dual substrate modulation creates a synergistic antitumor effect: histone hyperacetylation promotes differentiation and apoptosis, while tubulin hyperacetylation disrupts mitotic spindle integrity and intracellular trafficking in cancer cells [1] [7] [9].

Comparative Inhibition Profiles Across Histone Deacetylase Isoforms

Ivaltinostat (formic) demonstrates variable inhibitory potency across the histone deacetylase superfamily, exhibiting classic pan-inhibition characteristics with notable isoform selectivity nuances. Biochemical profiling using recombinant human histone deacetylases reveals sub-micromolar half-maximal inhibitory concentration against class I enzymes (histone deacetylase 1: 0.63 μM; histone deacetylase 2: 0.82 μM; histone deacetylase 3: 0.75 μM; histone deacetylase 8: 1.80 μM) and class II histone deacetylase 6 (0.93 μM). Histone deacetylase 4 and histone deacetylase 10 exhibit significantly reduced sensitivity (>10 μM half-maximal inhibitory concentration), consistent with the catalytic inactivity of class IIa histone deacetylases toward canonical acetyllysine substrates [1] [3] [10].

The molecular basis for this selectivity gradient lies in active site architectural variations. Histone deacetylase 1 and histone deacetylase 2 possess deep, narrow catalytic pockets perfectly accommodating ivaltinostat’s aliphatic linker and phenylbutyryl cap. Histone deacetylase 8 features a wider substrate tunnel that reduces hydrophobic contact surface area, explaining its moderately reduced affinity. Histone deacetylase 6 contains a unique second catalytic domain with structural plasticity that accommodates the hydroxamate warhead but exhibits lower binding stability. Class IIa histone deacetylases (histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, histone deacetylase 9) possess a histidine-to-tyrosine substitution in their catalytic core, diminishing zinc coordination efficiency and catalytic activity toward acetylated substrates [3] [10].

Table 3: Comparative Ivaltinostat Inhibition Profiles Across Histone Deacetylase Isoforms

Histone Deacetylase ClassIsoformRelative Inhibition PotencyCatalytic Pocket Depth (Å)Key Structural Determinants
Class IHistone deacetylase 1High12.0Deep hydrophobic tunnel, conserved zinc site
Class IHistone deacetylase 2High12.1Narrow entrance, Phe155/Tyr308 "gating" residues
Class IHistone deacetylase 3High11.8Requires cofactor binding for activity
Class IHistone deacetylase 8Moderate14.2Wider substrate tunnel, Gly151 flexibility
Class IIbHistone deacetylase 6High13.5 (DD2 domain)Unique zinc-binding domain topology
Class IIaHistone deacetylase 4Low10.5His976Tyr substitution, shallow pocket
Class IIaHistone deacetylase 7Low11.2Catalytically impaired, regulatory functions

Functional cellular assays corroborate these biochemical differences: ivaltinostat treatment (1 μM, 24 hours) increases histone H3 acetylation by >15-fold in pancreatic cancer cells, primarily through histone deacetylase 1/histone deacetylase 2 inhibition. Simultaneously, α-tubulin acetylation increases 8-fold via histone deacetylase 6 suppression. Histone deacetylase 8-selective substrates show intermediate inhibition (40–60% at 1 μM), aligning with its biochemical half-maximal inhibitory concentration. Crucially, histone deacetylase 3-containing repressor complexes (e.g., nuclear receptor corepressor/silencing mediator for retinoid and thyroid hormone receptors complexes) remain susceptible due to ivaltinostat’s access to the catalytically active conformation stabilized by nuclear receptor corepressor [1] [10].

The pharmacodynamic implications of this profile are significant: simultaneous class I and histone deacetylase 6 inhibition reactivates epigenetically silenced tumor suppressors (p21, p53) while disrupting microtubule-mediated oncogenic signaling. In pancreatic ductal adenocarcinoma models, this dual targeting overcomes stromal resistance and enhances gemcitabine cytotoxicity, explaining the 25% objective response rate observed in clinical trials combining these agents [1] [8].

Properties

Product Name

Ivaltinostat (formic)

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide;formic acid

Molecular Formula

C25H35N3O6

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+;

InChI Key

VEXVTHBGCTTXEI-DOELHFPHSA-N

SMILES

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O

Canonical SMILES

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O

Isomeric SMILES

CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21.C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.